molecular formula C17H25FN2O2 B1342517 tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 779339-10-5

tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B1342517
CAS No.: 779339-10-5
M. Wt: 308.4 g/mol
InChI Key: LZFPELRTVKTVHN-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is an organic compound with the chemical formula C17H25FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl carbamate group and a 3-fluorobenzyl substituent

Preparation Methods

The synthesis of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl carbamate group or the fluorine atom on the benzyl ring. .

Scientific Research Applications

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFPELRTVKTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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